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Compound of Interest

Compound Name: H-Tyr-phe-met-arg-phe-NH2
CAS No.: 99414-63-8
Cat. No.: B3030873
Get Quote
. J

Executive Summary & Biological Context

The pentapeptide YFMRF-NH2 (Tyrosyl-Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide) is
a bioactive analog of the molluscan cardioexcitatory neuropeptide FMRFamide. The N-terminal
extension with Tyrosine (Y) not only alters receptor binding affinity in systems like Lymnaea
stagnalis and Drosophila, but also provides a specific handle for radioiodination (

| labeling) or UV quantification at 280 nm.

Purifying YFMRF-NH2 presents a unique "chemical conflict":

» Hydrophobicity: The presence of two Phenylalanine (F) residues and one Tyrosine (Y)
creates significant hydrophobic character.

o Basicity: The Arginine (R) residue and the C-terminal amide interact strongly with free
silanols on silica columns, leading to peak tailing.

» Oxidative Instability: The Methionine (M) residue is highly susceptible to oxidation into
methionine sulfoxide, creating a distinct impurity (M+16 Da) that elutes just prior to the main
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peak.

This guide details a precision protocol to isolate YFMRF-NH2 while mitigating methionine

oxidation and ensuring sharp peak symmetry.

Strategic Experimental Design

The Physicochemical Matrix

Understanding the peptide's behavior is the prerequisite for separation.

Property Residue Contribution Purification Implication
Requires moderate-to-high
Hydrophobicity Phe (x2), Tyr, Met organic solvent strength

(Acetonitrile).

Charge (+2)

Arg (+), N-term (+)

Requires ion-pairing agents
(TFA) to mask positive charges

and prevent silanol binding.

Allows dual-wavelength

monitoring. 280 nm is specific

UV Absorption Tyr, Phe
for the product; 214 nm
detects all peptide bonds.
Critical: Avoid high pH and
Instability Met (Sulfur) prolonged exposure to

dissolved oxygen.

Stationary Phase Selection

For a pentapeptide (MW ~700-800 Da), pore size is less critical than ligand density.

e Recommended: C18 (Octadecyl) functionalized silica.[1]

« Pore Size: 100 A to 300 A (100 A is sufficient for small peptides and offers higher surface

area/loading capacity).
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» End-capping: Essential. Non-end-capped columns will interact irreversibly with the Arginine
guanidinium group, destroying yield.

Mobile Phase Architecture
e Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[2]

o Role: TFA acts as an ion-pairing agent, neutralizing the positive charges on Arg and the N-
terminus, increasing retention and sharpening peaks. It also maintains a low pH (<2.0),
which stabilizes Methionine against oxidation.

e Solvent B: 0.1% TFA in Acetonitrile (ACN).[3]

o Role: Elution strength.[4] ACN is preferred over Methanol for its lower viscosity (lower
backpressure) and UV transparency at 214 nm.

Detailed Purification Protocol
Phase 1: Sample Preparation & Solubilization

Rationale: YFMRF-NH2 is moderately hydrophobic. Dissolving directly in 100% water may lead
to aggregation or incomplete recovery.

e Weighing: Accurately weigh the crude lyophilized powder.
e Solvent Choice: Dissolve in 10-20% Acetic Acid or 0.1% TFA in Water.

o Note: Avoid dissolving in pure Acetonitrile; strong organic injection plugs cause "solvent
breakthrough," where the peptide travels with the solvent front and does not bind to the
column.

e Degassing: Sonicate the sample for 1-2 minutes.
o Caution: Do not sonicate excessively as heat promotes Met oxidation.
o Filtration: Pass the sample through a 0.22 um PVDF or PTFE syringe filter.

o Why? Removes synthesis resin fines that can permanently block HPLC columns.
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Phase 2: Gradient Optimization

Standard Gradient Profile:

e Flow Rate: 1.0 mL/min (analytical) or 5-20 mL/min (preparative, column dependent).

e Detection: 214 nm (primary), 280 nm (secondary confirmation of Tyr/Phe).

Time (min)

% Buffer B (ACN)

Event

Mechanistic Logic

0.0

5%

Injection

High agueous content
ensures peptide binds
to C18 head.

2.0

5%

Isocratic Hold

Flushes unretained
salts and protecting

groups.

22.0

65%

Linear Gradient

Shallow gradient (3%
B/min) resolves Met-

oxide variants.

25.0

95%

Wash

Elutes highly
hydrophobic deletion
sequences (e.g.,
Fmoc-protected

species).

28.0

95%

Hold

Column cleaning.

28.1

5%

Re-equilibration

Prepares for next

injection.

Phase 3: Fraction Collection & Processing

» Peak Identification: The main peak will likely elute between 30-45% B.

e The "Met-Ox" Shoulder: Look for a small peak eluting immediately before the main peak.
This is the Methionine Sulfoxide variant (Met(O)).[5]
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o Action: Discard the "valley" fractions between the Met-Ox peak and the main peak to
ensure high purity.

o Handling: Collect fractions into polypropylene tubes. Keep on ice to minimize degradation.
o Lyophilization: Freeze fractions immediately (liquid nitrogen preferred) and lyophilize.

o Warning: Do not leave in dilute TFA solution at room temperature for >24 hours, as acid
hydrolysis can occur slowly.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and processing steps for
YFMRF-NH2 purification.
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Figure 1: Critical workflow for YFMRF-NH2 isolation, highlighting the separation of oxidative

impurities.

Troubleshooting & Optimization
Methionine Oxidation (The "+16 Da" Problem)

If the mass spectrum shows a dominant peak at

, the Methionine has oxidized to sulfoxide.

e Cause: Old buffers, high pH, or air exposure.
e Solution:
o Use fresh Milli-Q water.
o Degas buffers thoroughly (Helium sparging or vacuum filtration).

o Rescue Protocol: If the crude is heavily oxidized, treat with 1-5% dimethylsulfide (DMS) or
ammonium iodide (

) in TFA before purification to reduce the sulfoxide back to Met [1].

Peak Tailing (The Arginine Factor)

Broad, asymmetrical peaks usually indicate interaction between the Arginine guanidinium
group and residual silanols on the column support.

» Diagnosis: Tailing factor

e Solution:
o Ensure TFA concentration is at least 0.1% (v/v).[5]

o Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax
Eclipse) designed for basic peptides.
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o Alternative: Use 10-50 mM Triethylammonium Phosphate (TEAP) pH 2.5 buffer instead of
TFA if tailing persists (requires desalting afterward) [2].

Suantitative Data S

Parameter Target Specification

Purity > 95% (by HPLC area integration at 214 nm)
Net Peptide Content 70-85% (remainder is counter-ion/water)
Mass Accuracy Theoretical MW % 1 Da (Monoisotopic)

) Trifluoroacetate (standard); Acetate (if ion-
Counter-ion
exchanged)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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